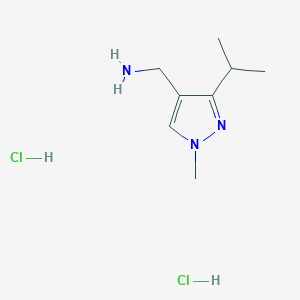![molecular formula C16H17N5O2S B2450289 N-(2-(4-氧代噻吩并[3,2-d]嘧啶-3(4H)-基)乙基)-4,5,6,7-四氢-1H-吲唑-3-甲酰胺 CAS No. 2034263-63-1](/img/structure/B2450289.png)
N-(2-(4-氧代噻吩并[3,2-d]嘧啶-3(4H)-基)乙基)-4,5,6,7-四氢-1H-吲唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic organic compound belonging to the class of indazole carboxamides. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, particularly as a potential therapeutic agent.
科学研究应用
This compound finds applications across various fields:
Chemistry: : Used as a building block for more complex molecules in synthetic organic chemistry.
Biology: : Potential inhibitor of specific enzymes involved in disease pathways, useful in biochemical assays.
Medicine: : Investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. Early studies suggest its efficacy in targeting specific cellular pathways, making it a candidate for drug development.
Industry: : Utilized in the synthesis of advanced materials, such as polymers and nanostructures, due to its unique chemical properties.
作用机制
Target of Action
Compounds with similar structures, such as pyrrolo[3,2-d]pyrimidines, have been reported to inhibit purine nucleoside phosphorylase (pnp) . PNP plays a crucial role in the purine salvage pathway, which is essential for DNA and RNA synthesis in cells.
Mode of Action
If it indeed targets PNP like its structural analogs, it may bind to the active site of the enzyme, inhibiting its function and disrupting purine metabolism .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it inhibits PNP, it could lead to decreased DNA and RNA synthesis, potentially slowing or stopping the growth of cells that rely on the purine salvage pathway .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multi-step organic reactions. Key starting materials include 4-oxothieno[3,2-d]pyrimidine and 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. The process involves:
Amidation: : Reaction of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with a suitable amine to form the corresponding amide.
Ethylation: : Introduction of the ethyl group at the nitrogen atom of the 4-oxothieno[3,2-d]pyrimidine through nucleophilic substitution.
Cyclization: : Formation of the indazole ring via intramolecular cyclization under acidic or basic conditions.
Industrial Production Methods
For large-scale production, the synthesis routes are optimized to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and automated reactors are employed. Catalysts and solvents are carefully selected to minimize environmental impact and cost.
化学反应分析
Types of Reactions
Oxidation: : N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo oxidation to introduce additional functional groups or to modify its electronic properties.
Reduction: : The compound can be reduced to modify its structure, particularly the reduction of the oxo group.
Substitution: : Halogenation or nitration can be performed to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Nitrating agents like nitric acid, halogenating agents like bromine.
Major Products
Oxidation: : Introduction of hydroxyl groups.
Reduction: : Formation of secondary amines.
Substitution: : Halogenated or nitrated derivatives.
相似化合物的比较
When compared to other indazole derivatives, N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide shows distinct characteristics:
N-(2-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide: : Lacks the tetrahydro structure, leading to different bioavailability and efficacy.
N-(2-(4-Hydroxythieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: : Similar structure but with a hydroxyl group, altering its reactivity and interaction with biological targets.
N-(2-(4-Methylthieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: : Contains a methyl group instead of an oxo group, affecting its chemical behavior and applications.
属性
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-15(13-10-3-1-2-4-11(10)19-20-13)17-6-7-21-9-18-12-5-8-24-14(12)16(21)23/h5,8-9H,1-4,6-7H2,(H,17,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECXIJKPONCAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
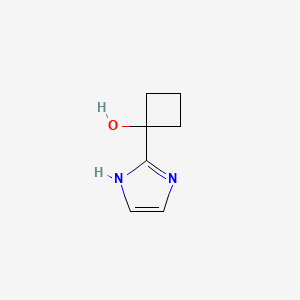
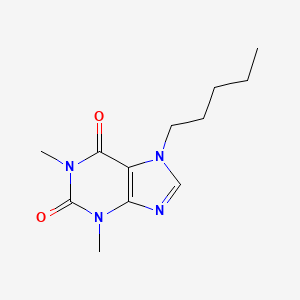
![N-(3-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2450208.png)
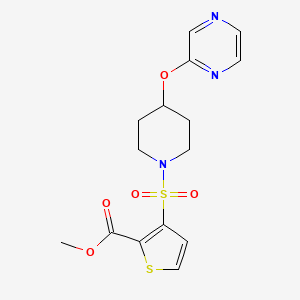
![N-(3-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2450212.png)
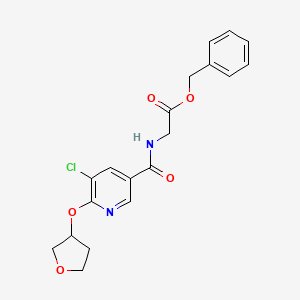
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2450215.png)
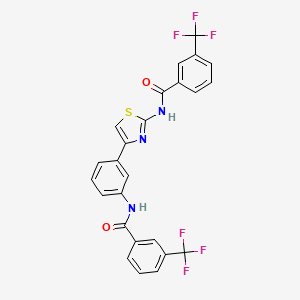
![4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol](/img/structure/B2450218.png)
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B2450223.png)
![benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B2450224.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2450226.png)
